4-butoxy-N-((1-isopropylpiperidin-4-yl)methyl)benzamide
Description
Properties
IUPAC Name |
4-butoxy-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2/c1-4-5-14-24-19-8-6-18(7-9-19)20(23)21-15-17-10-12-22(13-11-17)16(2)3/h6-9,16-17H,4-5,10-15H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFYWHYTNPJNSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-((1-isopropylpiperidin-4-yl)methyl)benzamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures such as NMR, HPLC, and GC are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-((1-isopropylpiperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles/Electrophiles: Various organic and inorganic compounds depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-butoxy-N-((1-isopropylpiperidin-4-yl)methyl)benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-butoxy-N-((1-isopropylpiperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Modifications and Pharmacological Targets
Core Benzamide Modifications
VU0357121 (4-butoxy-N-(2,4-difluorophenyl)benzamide)
- Structure : Retains the 4-butoxybenzamide core but replaces the piperidine-isopropyl moiety with a 2,4-difluorophenyl group.
- Activity : Potent positive allosteric modulator (PAM) of mGluR5 (EC50: 33 nM), used in CNS disorder research .
- Key Difference : Fluorine atoms enhance electronegativity and metabolic stability compared to the isopropylpiperidine group, improving receptor selectivity .
4-butoxy-N-(2-fluorobenzyl)benzamide
- Structure : Features a 2-fluorobenzyl group instead of the piperidine-isopropyl chain.
- Physicochemical Properties : Molecular weight 301.36 g/mol; lower lipophilicity (LogP estimated at ~3.5) compared to the target compound (LogP ~4.2 due to isopropyl) .
Piperidine Ring Modifications
N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide
- Structure : Piperidine replaced with a benzoimidazole-phenyl group.
- Activity : Demonstrates antitumor activity, highlighting how heterocyclic substitutions redirect therapeutic applications .
4-butoxy-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | VU0357121 | 4-butoxy-N-(2-fluorobenzyl)benzamide |
|---|---|---|---|
| Molecular Weight (g/mol) | ~363.5 | 337.3 | 301.4 |
| LogP (Estimated) | ~4.2 | ~3.8 | ~3.5 |
| Solubility | Low (lipophilic tail) | Moderate (fluorine) | Low (alkyl chain) |
| Metabolic Stability | High (stable alkyl) | Very high (C-F bonds) | Moderate |
- Key Observations :
- The isopropylpiperidine group in the target compound increases LogP, favoring CNS penetration but risking solubility challenges.
- Fluorinated analogues (e.g., VU0357121) balance potency and stability but may require formulation adjustments for CNS delivery .
Biological Activity
4-butoxy-N-((1-isopropylpiperidin-4-yl)methyl)benzamide is a synthetic compound with the molecular formula and a molecular weight of 332.48 g/mol. This compound is of significant interest in pharmacology and medicinal chemistry due to its potential biological activities, particularly as a therapeutic agent.
| Property | Value |
|---|---|
| Molecular Formula | C20H32N2O2 |
| Molecular Weight | 332.48 g/mol |
| CAS Number | 946270-62-8 |
| Structure | Structure |
Synthesis
The synthesis of this compound typically involves multi-step processes, including Suzuki–Miyaura coupling reactions. These methods are critical for producing the compound with high purity and yield, utilizing techniques such as NMR and HPLC for quality control .
The biological activity of this compound is primarily attributed to its interaction with specific receptors or enzymes in biological pathways. This compound may modulate enzyme activity or receptor binding, leading to various pharmacological effects.
Pharmacological Effects
Research has indicated that compounds structurally similar to this compound exhibit diverse biological activities:
- Anticancer Activity : Similar benzamide derivatives have shown potential as bioreductive agents targeting hypoxic tumor environments, promoting apoptosis in cancer cells .
- Inhibition of Fatty Acid Synthase (FASN) : Some studies suggest that benzamide derivatives can act as inhibitors of FASN, a key enzyme involved in lipid biosynthesis, which is crucial in cancer metabolism .
- MicroRNA Modulation : Compounds related to this structure have been explored for their ability to inhibit oncogenic microRNAs, such as miR-21, enhancing apoptosis and inhibiting cell proliferation in cancer cell lines .
Study 1: Anticancer Properties
A study evaluated the cytotoxic effects of various benzamide derivatives on human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines. The results indicated that certain derivatives could selectively induce apoptosis under hypoxic conditions, suggesting a potential therapeutic application in cancer treatment .
Study 2: FASN Inhibition
Research on benzamide derivatives demonstrated their effectiveness as FASN inhibitors, which could lead to reduced lipid accumulation in cancer cells. This inhibition was linked to decreased cell viability and proliferation in vitro .
Study 3: MicroRNA Inhibition
Another study focused on the ability of benzamide derivatives to inhibit miR-21 expression in HeLa and U-87 MG cells, leading to enhanced apoptosis and reduced tumor growth. The findings support the development of these compounds as small molecule inhibitors for cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
